

Spectroscopic Profile of 5-Bromo-2-(dimethylamino)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-2-(dimethylamino)pyrimidine
Cat. No.:	B1281550

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound **5-Bromo-2-(dimethylamino)pyrimidine**, catering to researchers, scientists, and professionals in the field of drug development. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **5-Bromo-2-(dimethylamino)pyrimidine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.45	s	2H	H-4, H-6
3.15	s	6H	$\text{N}(\text{CH}_3)_2$

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
162.5	C-2
158.0	C-4, C-6
105.0	C-5
37.0	$\text{N}(\text{CH}_3)_2$

Solvent: CDCl_3 . Reference: CDCl_3 at 77.16 ppm.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1580-1550	Strong	C=N, C=C stretching (pyrimidine ring)
1450-1400	Medium	C-H bend (aliphatic)
1350-1300	Strong	C-N stretch
~800	Strong	C-Br stretch

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
201/203	High	[M] ⁺ (Molecular ion peak, bromine isotopes)
186/188	Medium	[M-CH ₃] ⁺
122	Medium	[M-Br] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

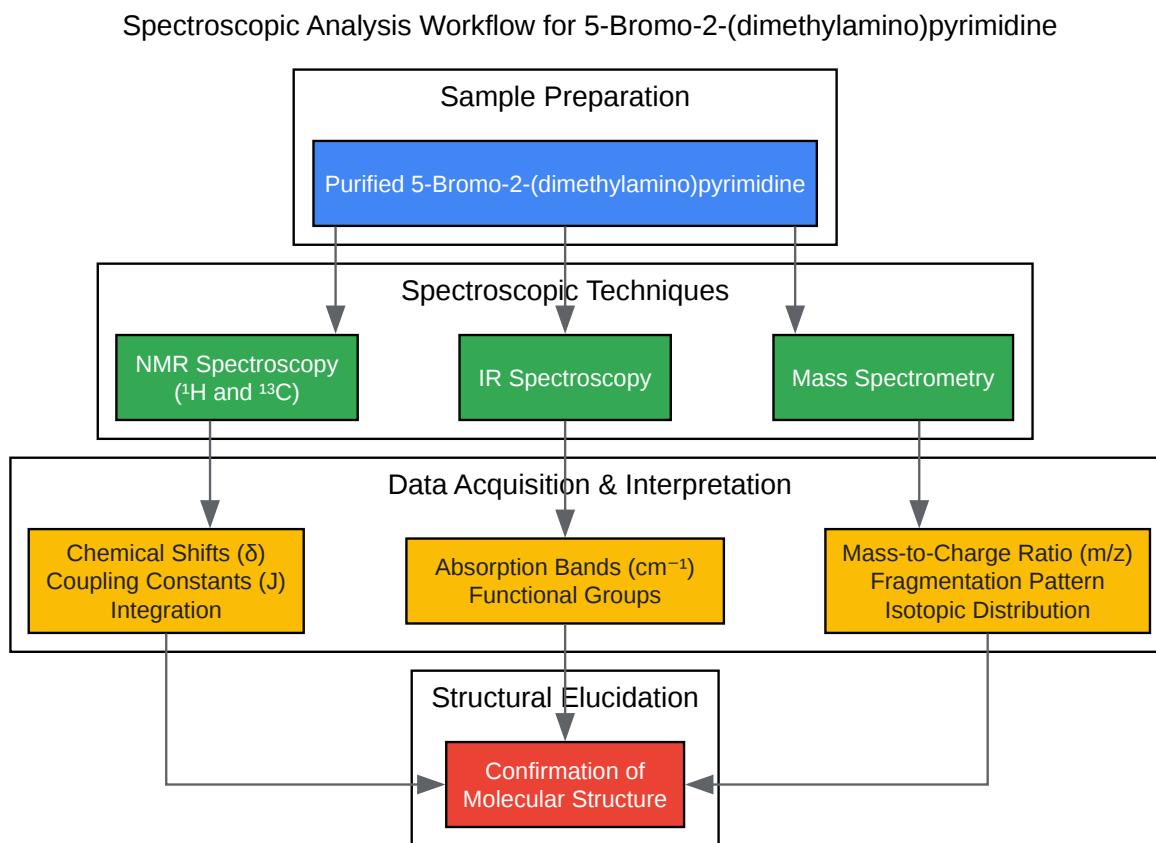
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of **5-Bromo-2-(dimethylamino)pyrimidine** was prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.^[1] The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.^[2] For ¹H NMR, the data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was obtained. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum was recorded in the range of 4000-400 cm⁻¹.


Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.^{[3][4][5]} A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample was vaporized

and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The presence of bromine results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ($[M]^+$ and $[M+2]^+$).^{[6][7]}

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **5-Bromo-2-(dimethylamino)pyrimidine**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. rroij.com [rroij.com]
- 4. mazams.weebly.com [mazams.weebly.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. asdlib.org [asdlib.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-(dimethylamino)pyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281550#5-bromo-2-dimethylamino-pyrimidine-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com